
1-(4-Ethoxyphenyl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxyphenyl)prop-2-en-1-ol is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Ethoxyphenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide, followed by reduction of the resulting intermediate using a reducing agent like sodium borohydride .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction parameters more precisely and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Ethoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated alcohols using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: 1-(4-ethoxyphenyl)propan-1-ol.
Substitution: Halogenated derivatives like 4-ethoxy-2-bromophenylprop-2-en-1-ol.
Aplicaciones Científicas De Investigación
1-(4-Ethoxyphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound’s molecular structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
- 1-(4-Methoxyphenyl)prop-2-en-1-ol
- 1-(4-Fluorophenyl)prop-2-en-1-ol
- 1-(4-Chlorophenyl)prop-2-en-1-ol
Uniqueness: 1-(4-Ethoxyphenyl)prop-2-en-1-ol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy, fluoro, and chloro analogs, the ethoxy group may enhance its solubility and alter its interaction with biological targets, potentially leading to different pharmacological profiles .
Propiedades
Fórmula molecular |
C11H14O2 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-(4-ethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O2/c1-3-11(12)9-5-7-10(8-6-9)13-4-2/h3,5-8,11-12H,1,4H2,2H3 |
Clave InChI |
XQXXXSVIZIJLGE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


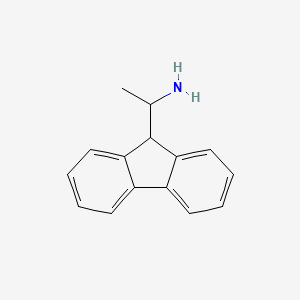


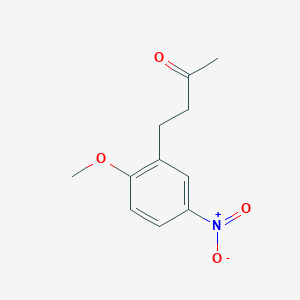
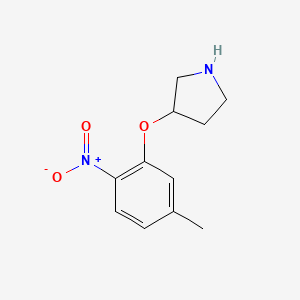
amine](/img/structure/B13598850.png)
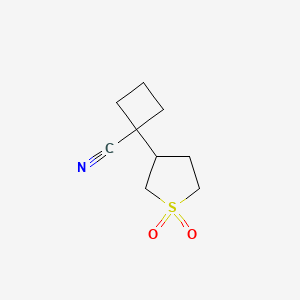

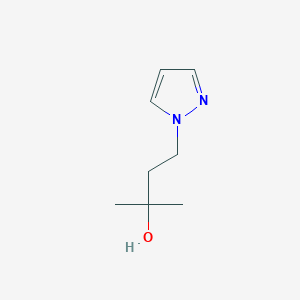
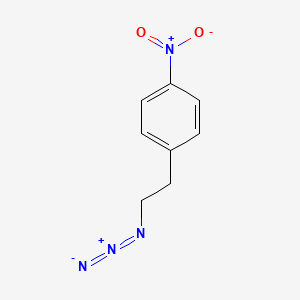
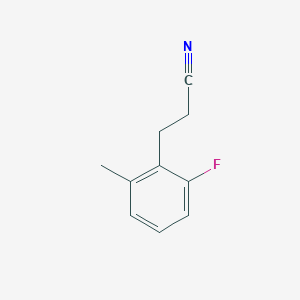
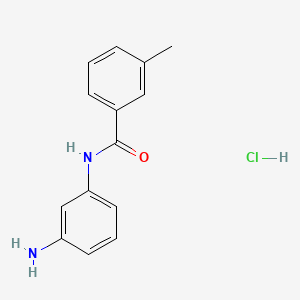
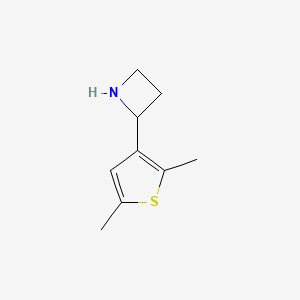
![2-[1-(Aminomethyl)cyclobutyl]-1,4-dihydropyridin-4-onedihydrobromide](/img/structure/B13598889.png)
